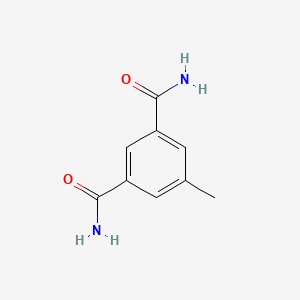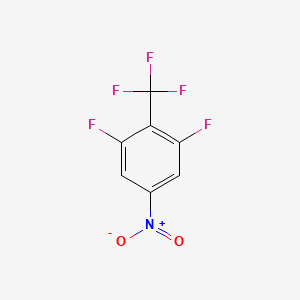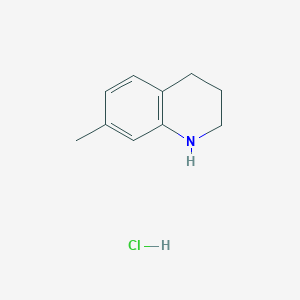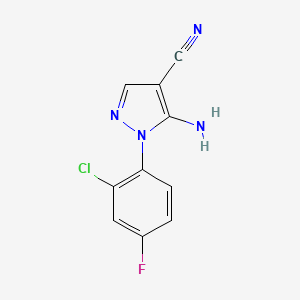![molecular formula C11H8N4S B1398923 2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine CAS No. 1339901-25-5](/img/structure/B1398923.png)
2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine
Descripción general
Descripción
“2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine” is a compound that belongs to the class of chemical compounds known as thienopyrimidines . Thienopyrimidines represent an important class of chemical compounds with diverse biological activities . This compound has been used in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones, which includes “this compound”, involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrimidine moiety, which is a six-membered ring with two nitrogen atoms, fused with a thiophene ring, a five-membered ring with one sulfur atom . The compound also contains an amine group attached to the fourth carbon of the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” primarily involve the cyclization of 3-amino-thiophene-2-carboxylate derivatives . This cyclization can be achieved by heating the compounds with a one-carbon source reagent . The resulting β-keto amides can then be cyclized to form thienopyrimidine-2,4-diones .Aplicaciones Científicas De Investigación
Synthesis Methods
2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives are synthesized through various methods, offering a versatile approach to chemical compounds. For instance, (Pokhodylo et al., 2015) describe a high-yield synthetic method for thieno[2,3-d]pyrimidine derivatives using a solvent-free, multi-step cascade reaction. Similarly, (Dyachenko et al., 2020) detail a one-pot synthesis method for thieno[2,3-b]pyridine derivatives.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. (Haswani & Bari, 2011) synthesized new derivatives and found them effective against various bacterial and fungal strains. Similarly, (Kostenko et al., 2008) noted antistaphylococcal activity in synthesized pyridothienopyrimidinones.
Antiproliferative Evaluation
Compounds based on thieno[2,3-d]pyrimidine have been evaluated for their antiproliferative effects. For instance, (Atapour-Mashhad et al., 2017) reported on derivatives evaluated for activity against cancer cell lines, showing potential for medical applications.
Kinase Inhibition
These compounds have been studied for their potential as kinase inhibitors. (Loidreau et al., 2015) synthesized a series of thieno[2,3-d]pyrimidin-4-amines with inhibitory potency against several protein kinases, indicating their potential use in therapeutic contexts.
Dyes and Pigments
Thieno[2,3-b]pyridine derivatives are used in the synthesis of dyes and pigments. (Ho, 2005) synthesized azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives for use as disperse dyes, showcasing their application in industrial dyeing processes.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine is Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
It’s known that the compound inhibits cyt-bd . The inhibition of Cyt-bd could potentially disrupt the energy metabolism of Mycobacterium tuberculosis, affecting its survival and proliferation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the energy metabolism of Mycobacterium tuberculosis, given its target is Cyt-bd . Cyt-bd is involved in the electron transport chain, a crucial part of cellular respiration. By inhibiting Cyt-bd, the compound could disrupt this process, leading to downstream effects such as decreased ATP production and impaired growth of the bacteria.
Result of Action
The result of the action of this compound is the inhibition of Cyt-bd in Mycobacterium tuberculosis . This inhibition could potentially lead to a disruption in the bacteria’s energy metabolism, impairing its growth and proliferation.
Análisis Bioquímico
Biochemical Properties
2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including cytochrome bd oxidase in Mycobacterium tuberculosis . This interaction inhibits the enzyme’s activity, leading to a decrease in ATP production, which is essential for the bacterium’s energy metabolism. Additionally, this compound has been found to inhibit other enzymes involved in cellular signaling pathways, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic activity, leading to reduced cell viability and proliferation . It influences cell signaling pathways by inhibiting key enzymes, resulting in altered gene expression and disrupted cellular metabolism. In Mycobacterium tuberculosis, this compound inhibits ATP production, which is critical for the bacterium’s survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as cytochrome bd oxidase, inhibiting their activity . This binding interaction disrupts the enzyme’s function, leading to a cascade of effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism . For instance, the compound’s inhibition of cytochrome bd oxidase affects the electron transport chain, leading to altered metabolic flux and changes in metabolite levels . These interactions underscore the compound’s potential to modulate metabolic pathways and influence cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. Studies have shown that this compound can be efficiently transported across cell membranes, facilitating its distribution to target sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with cytochrome bd oxidase occurs in the bacterial cell membrane, where the enzyme is localized . This precise localization ensures that this compound can effectively exert its biological effects.
Propiedades
IUPAC Name |
2-pyridin-2-ylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c12-9-7-4-6-16-11(7)15-10(14-9)8-3-1-2-5-13-8/h1-6H,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCXDRNTNJYTOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C3C=CSC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Aminopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1398851.png)

![7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]-](/img/structure/B1398855.png)


![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone](/img/structure/B1398860.png)
![6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1398861.png)
